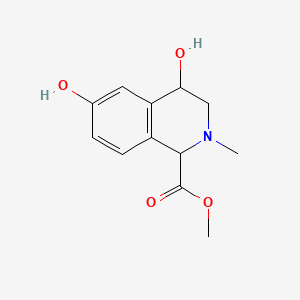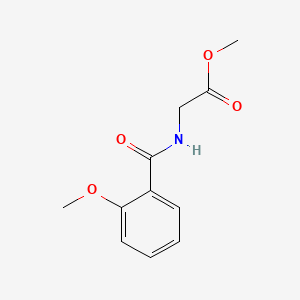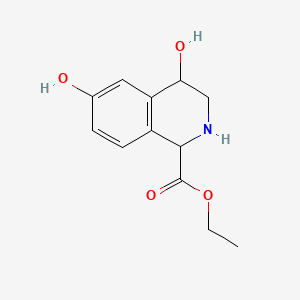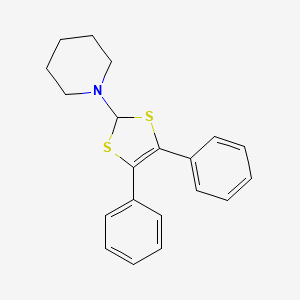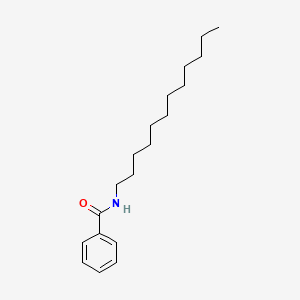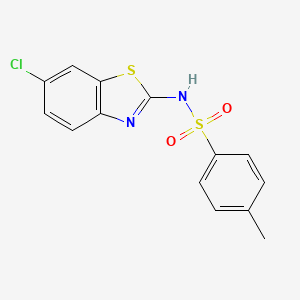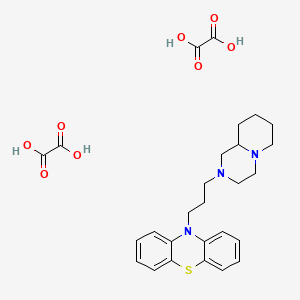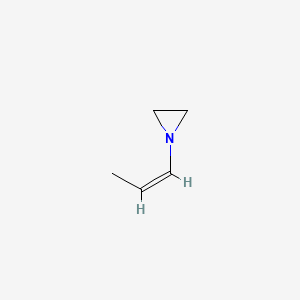
Aziridine, 1-(1-propenyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-(1-propenyl)-, (Z)- is an organic compound with the molecular formula C₅H₉N It is a stereoisomer of aziridine, characterized by the presence of a three-membered ring containing nitrogen and a (Z)-1-propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(1-propenyl)-, (Z)- typically involves the reaction of aziridine with propenyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity for the (Z)-isomer .
Industrial Production Methods
Industrial production of Aziridine, 1-(1-propenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the product is achieved through distillation or chromatography to remove any impurities and obtain the desired isomer .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 1-(1-propenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Applications De Recherche Scientifique
Aziridine, 1-(1-propenyl)-, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Aziridine, 1-(1-propenyl)-, (Z)- involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the strained three-membered ring structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine, 1-(1-propenyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl group.
Azetidine: A four-membered ring analog with similar reactivity but different ring strain and stability.
Ethyleneimine: A simpler aziridine derivative with broader applications in polymer chemistry.
Uniqueness
Aziridine, 1-(1-propenyl)-, (Z)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The (Z)-isomer exhibits distinct chemical and physical properties compared to its (E)-counterpart, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
24461-38-9 |
|---|---|
Formule moléculaire |
C5H9N |
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
1-[(Z)-prop-1-enyl]aziridine |
InChI |
InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2- |
Clé InChI |
BEUWPRGCKSXXRV-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\N1CC1 |
SMILES canonique |
CC=CN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


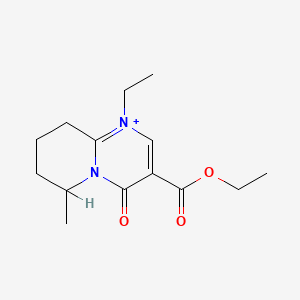
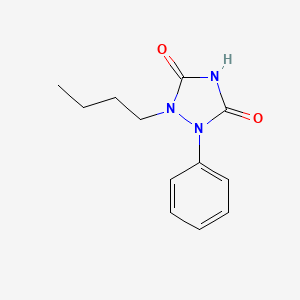

![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
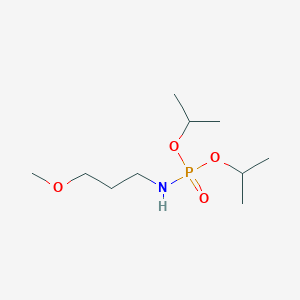
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
